cis-4-Hepten-1-ol-d2

Description

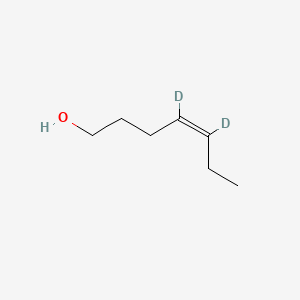

Structure

2D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

116.20 g/mol |

IUPAC Name |

(Z)-4,5-dideuteriohept-4-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3/b4-3-/i3D,4D |

InChI Key |

CUKAXHVLXKIPKF-KKLCAENNSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CCCO)/CC |

Canonical SMILES |

CCC=CCCCO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of cis-4-Hepten-1-ol-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two viable synthetic pathways for the preparation of cis-4-Hepten-1-ol-d2, a deuterated analog of a valuable unsaturated alcohol.[1] The methodologies detailed herein are based on established organic chemistry principles and published experimental procedures, ensuring reproducibility and scalability for research and development purposes. This document offers detailed experimental protocols, quantitative data summarization, and visual representations of the synthetic routes to facilitate a thorough understanding of the chemical transformations involved.

Introduction

Deuterium-labeled compounds are of significant interest in medicinal chemistry and drug development due to the kinetic isotope effect, which can favorably alter the metabolic profile and pharmacokinetic properties of a drug molecule. cis-4-Hepten-1-ol and its derivatives are utilized in the synthesis of fragrances, flavorings, and pharmaceuticals.[1] The targeted introduction of deuterium at the C1 position of cis-4-Hepten-1-ol creates a valuable building block for the synthesis of novel deuterated bioactive molecules. This guide outlines two distinct and effective strategies to achieve this synthesis: the Alkyne Reduction Pathway and the Wittig Reaction Pathway.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the proposed synthetic pathways. Yields are based on representative literature precedents for similar transformations. Isotopic enrichment is expected to be high with the use of appropriate deuterated reagents.

| Reaction Step | Pathway | Reagents and Conditions | Expected Yield (%) | Expected Isotopic Enrichment (%) | Reference Reaction |

| Protection of Hept-4-yn-1-ol | Alkyne Reduction | TBDMSCl, Imidazole, DMF | >95 | N/A | Silylation of primary alcohols[2][3][4] |

| Lindlar Reduction | Alkyne Reduction | Lindlar's Catalyst, H2, Hexane | >90 | N/A | Partial reduction of alkynes[5][6][7][8] |

| Deprotection | Alkyne Reduction / Wittig | TBAF, THF | >95 | N/A | Cleavage of TBDMS ethers[9] |

| Oxidation | Alkyne Reduction / Wittig | PCC, CH2Cl2 | 80-90 | N/A | Oxidation of primary alcohols[10][11][12][13] |

| Deuterated Reduction | Alkyne Reduction / Wittig | NaBD4, MeOH | >95 | >98 | Reduction of aldehydes[14][15][16] |

| Wittig Reaction | Wittig | n-BuLi, THF; Propanal | 60-80 (Z-selectivity >95%) | N/A | Non-stabilized Wittig reaction[17][18][19][20] |

| Direct α-Deuteration | Wittig (Alternative) | Ru-MACHO, KOtBu, D2O | >90 | >95 | Ruthenium-catalyzed deuteration[1][21][22] |

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are presented below. Each pathway offers distinct advantages and utilizes a different core strategy for the stereoselective formation of the cis-alkene.

Pathway 1: Alkyne Reduction Route

This pathway commences with the commercially available or readily synthesized hept-4-yn-1-ol. The key steps involve the protection of the hydroxyl group, stereoselective reduction of the alkyne to a cis-alkene, deprotection, oxidation to the corresponding aldehyde, and finally, reduction with a deuterated reagent to install the deuterium atoms at the C1 position.

Pathway 2: Wittig Reaction Route

This alternative pathway utilizes the Wittig reaction for the stereoselective formation of the cis-double bond. A phosphonium ylide, prepared from a protected 4-bromobutanol, is reacted with propanal to yield the protected cis-4-hepten-1-ol. Subsequent deprotection and deuteration at the C1 position afford the final product. An alternative final step involves the direct α-deuteration of the unprotected alcohol.

References

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Characteristics of Deuterated Heptenols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the physical characteristics of deuterated heptenols are scarce in publicly available literature. This guide, therefore, focuses on the fundamental principles of how deuteration impacts the physicochemical and spectroscopic properties of alcohols in general, providing a foundational framework for researchers working with deuterated compounds. The information presented is based on established knowledge of deuterium isotope effects on other organic molecules.

Introduction to Deuterated Alcohols

Deuterium (²H or D), a stable isotope of hydrogen, has found significant application in various scientific fields, including medicinal chemistry and materials science. The replacement of protium (¹H) with deuterium in a molecule can subtly but significantly alter its physical, chemical, and biological properties. This phenomenon, known as the kinetic isotope effect (KIE), is particularly relevant in drug development, where deuteration can slow down metabolic processes, thereby improving a drug's pharmacokinetic profile.[1]

Heptenols, unsaturated seven-carbon alcohols, are of interest in various chemical syntheses. Understanding the impact of deuteration on their physical characteristics is crucial for their application in research and development. This guide provides an in-depth overview of the expected physical characteristics of deuterated heptenols, based on the well-documented effects of deuteration on other alcohols.

General Effects of Deuteration on Physical Properties

The primary physical difference between protium and deuterium is mass; deuterium is approximately twice as heavy. This mass difference leads to a stronger C-D bond compared to a C-H bond, which in turn affects vibrational frequencies and intermolecular interactions.[2]

Table 1: General Impact of Deuteration on the Physical Properties of Alcohols

| Physical Property | Expected Change Upon Deuteration | Rationale |

| Boiling Point | Slight Increase | Stronger intermolecular forces (van der Waals and hydrogen bonding) due to lower vibrational amplitudes of C-D bonds.[3] |

| Melting Point | Slight Increase | Similar to the boiling point, stronger intermolecular forces lead to a more stable crystal lattice that requires more energy to break.[3] |

| Density | Increase | The mass of deuterium is greater than that of protium, leading to a higher molecular weight for the same molecular volume. |

| Refractive Index | Slight Decrease | The polarizability of C-D bonds is slightly lower than that of C-H bonds. |

| Solubility | Slight Decrease in nonpolar solvents | Deuterated compounds are generally slightly less lipophilic (more polar) than their non-deuterated counterparts.[4] |

Spectroscopic Characterization of Deuterated Heptenols

Spectroscopic techniques are essential for confirming the successful deuteration of a molecule. The following sections detail the expected spectroscopic changes in deuterated heptenols.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum of a deuterated alcohol is the shift of the O-H stretching vibration.

-

O-H Stretch: A broad, strong absorption band typically appears in the range of 3200-3600 cm⁻¹.[5]

-

O-D Stretch: Upon deuteration of the hydroxyl group, this band will shift to a lower frequency, typically appearing in the range of 2400-2700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the position and extent of deuteration.

-

¹H NMR:

-

Hydroxyl Proton (O-H): The signal for the hydroxyl proton, which can vary in chemical shift, will disappear from the spectrum upon deuteration of the hydroxyl group. A common method to identify the O-H peak is to add a drop of D₂O to the NMR tube, which results in H/D exchange and the disappearance of the O-H signal.[5][6]

-

Aliphatic Protons: Protons on carbons adjacent to the hydroxyl group (α-protons) typically appear in the 3.3–4.0 ppm range.[7] Protons on other carbons will have chemical shifts similar to their non-deuterated analogs, though minor upfield shifts can sometimes be observed.

-

-

¹³C NMR:

-

The chemical shifts of the carbon atoms are not significantly affected by deuteration. However, the signal for a carbon directly bonded to deuterium will show a characteristic multiplet due to C-D coupling and will have a slightly lower intensity. The carbon bearing the hydroxyl group typically appears in the 50–80 ppm range.[7][8]

-

Table 2: Summary of Expected Spectroscopic Changes in Deuterated Heptenols

| Spectroscopy | Feature | Non-Deuterated Heptenol | Deuterated Heptenol (at hydroxyl group) |

| IR | O-H/O-D Stretch | Broad, strong peak at ~3200-3600 cm⁻¹[5] | Broad, strong peak shifted to ~2400-2700 cm⁻¹ |

| ¹H NMR | Hydroxyl Proton | Observable peak (variable shift), disappears with D₂O shake[5][6] | No peak |

| ¹³C NMR | Carbon α to Hydroxyl Group | Signal in the ~50-80 ppm range[7][8] | Signal in a similar range, may show C-D coupling if α-carbon is deuterated |

| Mass Spec | Molecular Ion Peak (M+) | M+ corresponding to the non-deuterated formula | M+ increased by the number of deuterium atoms incorporated |

Experimental Protocols: Synthesis and Characterization

General Synthesis of Deuterated Alcohols

A common method for preparing deuterated alcohols is through the reduction of the corresponding aldehyde or ketone with a deuterated reducing agent.

Protocol: Reduction of Heptenone to Deuterated Heptenol

-

Dissolution: Dissolve the corresponding heptenone in a suitable anhydrous solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to the cooled solution.[]

-

Reaction: Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid at 0 °C.

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Another approach is through catalytic hydrogen-deuterium exchange, which often uses D₂O as the deuterium source in the presence of a metal catalyst.[10]

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated alcohol.

References

- 1. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alcohols | OpenOChem Learn [learn.openochem.org]

- 8. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 10. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

cis-4-Hepten-1-ol-d2 CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on cis-4-Hepten-1-ol-d2, a deuterated analog of the unsaturated alcohol cis-4-Hepten-1-ol. This document covers its chemical identity, potential suppliers, and general synthetic approaches, which are critical for its application in research and drug development. The inclusion of deuterium can significantly alter the pharmacokinetic properties of a molecule, making its deuterated version a valuable tool in metabolic studies and as a potential therapeutic agent.

Chemical Identity and Data

Below is a summary of the available quantitative data for both the deuterated and non-deuterated forms of cis-4-Hepten-1-ol.

Table 1: Chemical Data for cis-4-Hepten-1-ol and its Deuterated Analog

| Property | cis-4-Hepten-1-ol | This compound (4Z-Hepten-4,5-d2-1-ol) |

| CAS Number | 6191-71-5[2][3][4] | Not explicitly assigned |

| Molecular Formula | C₇H₁₄O[5] | C₇H₁₂D₂O |

| Molecular Weight | 114.19 g/mol [4][5] | Approx. 116.20 g/mol |

| Appearance | Colorless to almost colorless clear liquid[5] | No data available |

| Boiling Point | 78 °C @ 23 mmHg[3] | No data available |

| Density | 0.850 g/mL at 20 °C[3] | No data available |

| Refractive Index | n20/D 1.445[3] | No data available |

Suppliers

Identifying a reliable supplier is key to sourcing this compound for research purposes.

Table 2: Known and Potential Suppliers of this compound

| Supplier | Product Name | Availability | Notes |

| Alfa Chemistry | 4Z-Hepten-4,5-d2-1-ol[1] | In stock | Direct supplier of the deuterated alcohol. |

| Custom Synthesis Providers | This compound | By request | Several companies, such as BOC Sciences[][7] and ARMAR Isotopes[8], offer custom synthesis of deuterated compounds and may be able to produce this compound upon request. |

Experimental Protocols: General Synthesis of Deuterated Unsaturated Alcohols

A specific experimental protocol for the synthesis of this compound is not publicly available. However, a general approach for the deuteration of unsaturated alcohols can be adapted from established methods in the literature. One common strategy involves the reduction of a corresponding deuterated aldehyde or ketone.

General Protocol: Reductive Deuteration of an α,β-Unsaturated Carbonyl

This method involves the use of a deuterated reducing agent to introduce deuterium atoms at specific positions.

Materials:

-

cis-4-Heptenal (or a suitable precursor)

-

Deuterated reducing agent (e.g., Sodium borodeuteride - NaBD₄)

-

Anhydrous solvent (e.g., Methanol-d4, Ethanol)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the starting carbonyl compound (e.g., cis-4-Heptenal) in an appropriate anhydrous solvent in a round-bottom flask.

-

Reaction: Cool the solution in an ice bath. Slowly add the deuterated reducing agent (e.g., NaBD₄) portion-wise to the stirred solution.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired deuterated alcohol.

Visualizations

The following diagrams illustrate the general synthetic pathway for this compound and a conceptual workflow for its application in drug development studies.

Caption: General synthesis of this compound.

Caption: Research workflow with this compound.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Page loading... [guidechem.com]

- 3. 顺-4-庚烯-1-醇 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sigma Organic Chemistry cis-4-Hepten-1-ol | 5ML | 6191-71-5 | MFCD00015575, | Fisher Scientific [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 7. (Z)-4-hepten-1-ol, 6191-71-5 [thegoodscentscompany.com]

- 8. armar-europa.de [armar-europa.de]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of cis-4-Hepten-1-ol-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cis-4-Hepten-1-ol and its deuterated analog, cis-4-Hepten-1-ol-d2. Understanding the fragmentation pathways of molecules is critical for their structural elucidation and is a cornerstone of analytical chemistry in drug discovery and development. This document outlines the primary fragmentation mechanisms, presents a quantitative analysis of the expected mass spectra, and provides a detailed experimental protocol for acquiring such data.

Introduction

Cis-4-Hepten-1-ol is an unsaturated alcohol with a molecular weight of 114.19 g/mol . Its mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. By introducing deuterium atoms at a specific position, in this case, at the C1 carbon bearing the hydroxyl group (this compound), we can probe the mechanisms of fragmentation by observing the mass shifts of the resulting fragment ions. This isotopic labeling is a powerful tool for confirming proposed fragmentation pathways.

The primary fragmentation routes for alcohols under electron ionization are alpha-cleavage and dehydration.[1][2] Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion.[3] Dehydration is the loss of a water molecule, resulting in an alkene radical cation with a mass 18 atomic mass units (amu) less than the molecular ion.[1]

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the major expected fragment ions for both cis-4-Hepten-1-ol and its d2 analog. The predictions for the deuterated compound assume that the two deuterium atoms are located on the C1 carbon. The relative abundance is categorized as high, medium, or low based on the analysis of the known spectrum of the non-deuterated compound and general fragmentation principles.

| Fragment Ion | Proposed Structure | m/z (cis-4-Hepten-1-ol) | m/z (this compound) | Expected Relative Abundance |

| [M]+• | Molecular Ion | 114 | 116 | Low |

| [M-H2O]+• | Dehydration | 96 | 97 (loss of HDO) | Medium |

| [M-C2H5]+ | Alpha-cleavage | 85 | 85 | Low |

| [M-C3H7]+ | Cleavage at C4-C5 | 71 | 71 | Medium |

| [M-C4H7]+ | Cleavage at C3-C4 | 57 | 57 | High |

| [CH2OH]+ | Alpha-cleavage | 31 | 33 ([CD2OH]+) | High |

Fragmentation Pathways

The fragmentation of this compound upon electron ionization begins with the formation of a molecular ion [M]+• at m/z 116. This unstable radical cation then undergoes several characteristic fragmentation reactions.

Alpha-Cleavage

The most prominent fragmentation pathway for primary alcohols is alpha-cleavage.[1] For this compound, this involves the cleavage of the C1-C2 bond, leading to the formation of a resonance-stabilized oxonium ion.

Caption: Alpha-cleavage of the molecular ion.

Dehydration

Another common fragmentation pathway for alcohols is the loss of a water molecule.[4] In the case of this compound, this would involve the loss of a molecule of HDO, resulting in a fragment ion at m/z 97.

Caption: Dehydration of the molecular ion.

Allylic Cleavage

The presence of a double bond allows for allylic cleavage, which is the breaking of a bond adjacent to the double bond. This can lead to the formation of stable allylic cations.

Caption: Allylic cleavage leading to a C4 fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a general method for the analysis of this compound using GC-MS.

1. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or methanol.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-100 µg/mL.

-

If necessary, derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility and improve chromatographic peak shape, although this will alter the fragmentation pattern.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 30-200.

-

Scan Speed: 1000 amu/s.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of the non-deuterated standard to confirm the identity and fragmentation pathways.

This comprehensive guide provides the foundational knowledge for understanding and predicting the mass spectrometric behavior of this compound. The provided data and protocols serve as a valuable resource for researchers engaged in the structural analysis of organic molecules.

References

In-depth Technical Guide: 1H and 13C NMR Spectral Data for cis-4-Hepten-1-ol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for cis-4-Hepten-1-ol-d2. Due to the absence of directly published experimental data for the deuterated isotopologue, this guide presents a comprehensive prediction based on the known spectral data of the non-deuterated parent compound, cis-4-Hepten-1-ol. This approach allows for a detailed understanding of the expected spectral changes upon isotopic labeling at the C1 position, which is a common strategy in mechanistic studies and metabolic tracking.

Predicted ¹H and ¹³C NMR Spectral Data

The introduction of two deuterium atoms at the C1 position of cis-4-Hepten-1-ol results in predictable and informative changes in both the ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established principles of NMR spectroscopy and analysis of spectral data for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | - | - | - |

| H2 | ~1.65 | Triplet (t) | J(H2, H3) ≈ 7.5 |

| H3 | ~2.10 | Quartet (q) | J(H3, H2) ≈ 7.5, J(H3, H4) ≈ 7.0 |

| H4, H5 | ~5.40 | Multiplet (m) | - |

| H6 | ~2.05 | Quintet (quin) | J(H6, H5) ≈ 7.0, J(H6, H7) ≈ 7.5 |

| H7 | ~0.95 | Triplet (t) | J(H7, H6) ≈ 7.5 |

| OH | ~1.5 - 4.0 | Broad Singlet (br s) | - |

Note: The signal for the protons at the C1 position is absent due to deuteration. The multiplicity of the H2 protons is predicted to simplify from a quartet in the non-deuterated compound to a triplet, as the coupling to the deuterons on C1 is typically not resolved in standard ¹H NMR.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Notes |

| C1 | ~62.0 | Triplet (t) | Signal intensity is significantly reduced. Exhibits a triplet due to ¹J(C,D) coupling. |

| C2 | ~30.5 | Singlet (s) | |

| C3 | ~29.0 | Singlet (s) | |

| C4 | ~129.5 | Singlet (s) | |

| C5 | ~130.5 | Singlet (s) | |

| C6 | ~20.5 | Singlet (s) | |

| C7 | ~14.0 | Singlet (s) |

Note: The C1 carbon signal is expected to appear as a low-intensity triplet in the proton-decoupled ¹³C NMR spectrum due to the spin-1 nucleus of deuterium, with a typical ¹J(C,D) coupling constant of around 20-25 Hz.

Experimental Protocols

The following is a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra, adaptable for this compound.

Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16 to 64 (signal-to-noise dependent)

-

-

Processing:

-

Fourier transformation of the Free Induction Decay (FID).

-

Phase correction.

-

Baseline correction.

-

Integration of signals.

-

Referencing of the chemical shift scale to the TMS signal.

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to achieve singlets for all carbon signals (except C1).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

-

Processing:

-

Fourier transformation of the FID with an exponential line broadening of ~1-2 Hz.

-

Phase correction.

-

Baseline correction.

-

Referencing of the chemical shift scale to the solvent signal (CDCl₃ at δ = 77.16 ppm).

-

Visualizations

Diagram 1: Molecular Structure and ¹H-¹H J-Coupling Network

Caption: J-coupling relationships in this compound.

Diagram 2: NMR Data Acquisition Workflow

Caption: General workflow for NMR data acquisition and processing.

Navigating the Landscape of Deuterated (Z)-4-Hepten-1-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for (Z)-4-Hepten-1-ol-d2, a deuterated analog of a valuable signaling molecule. This document is intended for researchers, scientists, and professionals in drug development and related fields who require isotopically labeled compounds for their studies.

Commercial Availability

(Z)-4-Hepten-1-ol-d2, specifically 4Z-Hepten-4,5-d2-1-ol , is commercially available for research purposes. While a comprehensive market survey is challenging due to the specialized nature of this compound, Alfa Chemistry is a confirmed supplier.[1] Other major suppliers of deuterated compounds, such as CDN Isotopes and Toronto Research Chemicals, offer extensive custom synthesis services and may be able to provide this molecule upon request.[2][3][4][5][6][7]

Table 1: Commercial Supplier Information for (Z)-4-Hepten-1-ol-d2 and Related Services

| Supplier/Service | Compound Name | Availability | Contact for Quotation |

| Alfa Chemistry | 4Z-Hepten-4,5-d2-1-ol | In stock for research use[1] | Required |

| CDN Isotopes | Custom Synthesis | Available upon request[2][3][4][5] | Required |

| Toronto Research Chemicals | Custom Synthesis | Available upon request[6][7] | Required |

Proposed Synthetic Pathway

For researchers interested in the de novo synthesis of (Z)-4-Hepten-1-ol-d2, a feasible and well-documented approach involves the stereoselective reduction of an alkyne precursor. The most common method for achieving the desired cis (or Z) configuration of the double bond is through the use of a "poisoned" catalyst, such as Lindlar's catalyst, with deuterium gas (D₂).[8][9][10][11][12]

The logical workflow for this synthesis is outlined below:

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. labware.com.hk [labware.com.hk]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. insightbio.com [insightbio.com]

- 7. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]

- 10. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Potential Biological Activity of cis-4-Hepten-1-ol: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

cis-4-Hepten-1-ol, a seven-carbon unsaturated alcohol, is a volatile organic compound with potential applications beyond its current use in the flavor and fragrance industry. This technical guide explores the prospective biological activity of cis-4-Hepten-1-ol, primarily focusing on its potential role as a semiochemical in insects. Drawing parallels with structurally similar compounds that have demonstrated electrophysiological and behavioral effects in insects, this document provides a framework for future research into the bioactivity of cis-4-Hepten-1-ol. Detailed experimental protocols, data presentation, and proposed signaling pathways are outlined to guide researchers in this field.

Introduction

cis-4-Hepten-1-ol (CAS No. 6191-71-5) is an aliphatic alcohol with a double bond at the fourth carbon. While its primary commercial applications are in the formulation of flavors and fragrances, its structural similarity to known insect pheromones and plant-derived semiochemicals suggests a potential for biological activity, particularly in the modulation of insect behavior. This guide synthesizes the available, albeit limited, information and provides a theoretical and practical framework for investigating the bioactivity of this compound.

The primary hypothesis for the biological activity of cis-4-Hepten-1-ol centers on its potential interaction with the insect olfactory system. Volatile organic compounds of similar chain length and functionality have been shown to elicit electrophysiological and behavioral responses in various insect species. A key case study highlighted in this guide is the response of the potato tuber moth, Phthorimaea operculella, to C7 alcohols.

Putative Biological Activity and Mechanism of Action

Based on the responses of insects to analogous compounds, cis-4-Hepten-1-ol is postulated to act as a semiochemical, a chemical cue that carries information between organisms. Specifically, it may function as:

-

A Pheromone Component: Contributing to the complex blend of signals used for mate location or aggregation.

-

An Allomone: Eliciting a response in a receiving species that is beneficial to the emitter (e.g., a plant volatile that repels herbivores).

-

A Kairomone: Eliciting a response in a receiving species that is beneficial to the receiver (e.g., a host plant volatile that attracts herbivores).

The proposed mechanism of action involves the binding of cis-4-Hepten-1-ol to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. This binding event is hypothesized to trigger a signal transduction cascade, leading to the generation of an action potential that is transmitted to the antennal lobe of the insect brain for processing, ultimately resulting in a behavioral response.

Proposed Olfactory Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for the detection of cis-4-Hepten-1-ol by an insect olfactory sensory neuron.

Quantitative Data from Analogous Compounds

Direct quantitative data for the biological activity of cis-4-Hepten-1-ol is not currently available in published literature. However, studies on the potato tuber moth, Phthorimaea operculella, provide valuable insights into the responsiveness of an insect olfactory system to C7 alcohols. The following table summarizes the electroantennogram (EAG) responses of P. operculella to 1-heptanol, a saturated C7 alcohol.

| Compound | Sex | Dose (µg) | Mean EAG Response (mV) ± SE | Relative EAG Response (%) |

| 1-Heptanol | Female | 1000 | 1.50 ± 0.10 | 135.1 |

| 1-Heptanol | Male | 1000 | 0.85 ± 0.08 | 55.9 |

| cis-3-Hexen-1-ol (Standard) | Female | 1000 | 1.11 ± 0.05 | 100 |

| cis-3-Hexen-1-ol (Standard) | Male | 1000 | 1.52 ± 0.13 | 100 |

Data extracted and adapted from Das, P. D., et al. (2007). Electroantennogram responses of the potato tuber moth, Phthorimaea operculella (Lepidoptera; Gelichiidae) to plant volatiles. Journal of Biosciences, 32(2), 339-349.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to assess the biological activity of cis-4-Hepten-1-ol.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical potential from the entire antenna of an insect in response to an olfactory stimulus.

Objective: To determine if the antennae of a target insect species are responsive to cis-4-Hepten-1-ol.

Materials:

-

Live, unmated adult insects (e.g., Phthorimaea operculella)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode holder

-

Amplifier and data acquisition system (e.g., Syntech EAG system)

-

Charcoal-filtered and humidified air stream

-

Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

-

cis-4-Hepten-1-ol of high purity (≥95%)

-

Solvent (e.g., hexane or paraffin oil)

-

Standard reference compound (e.g., cis-3-Hexen-1-ol)

Procedure:

-

Insect Preparation: Anesthetize an insect by chilling. Excise the head or the entire antenna under a dissecting microscope.

-

Electrode Placement: Mount the head on the indifferent electrode using conductive gel. Insert the tip of the recording electrode into the distal end of one antenna.

-

Stimulus Preparation: Prepare serial dilutions of cis-4-Hepten-1-ol in the chosen solvent. Apply a known volume (e.g., 10 µl) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Stimulus Delivery: Place the tip of the stimulus pipette into a hole in the main air tube delivering a constant stream of purified air over the antenna. Deliver a pulse of air through the pipette to introduce the volatile stimulus into the airstream.

-

Data Recording: Record the resulting depolarization of the antennal potential (EAG response).

-

Controls: Use a solvent-only control to ensure that the response is not due to the solvent. Use a standard reference compound to normalize the responses.

-

Data Analysis: Measure the amplitude of the EAG responses (in millivolts). Normalize the responses to the standard compound.

Methodological & Application

Application Note: Quantification of Volatile Compounds Using cis-4-Hepten-1-ol-d2 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of volatile and semi-volatile organic compounds in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with cis-4-Hepten-1-ol-d2 as an internal standard. The use of a deuterated internal standard is a well-established technique to improve the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[1][2][3] This document provides detailed protocols for sample preparation, GC-MS analysis, and data processing, along with representative performance data.

Introduction

The accurate quantification of volatile and semi-volatile organic compounds is crucial in various fields, including environmental analysis, food and beverage quality control, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and detection of these compounds.[4] However, sample matrix effects and variations in extraction efficiency can lead to inaccurate results. The use of a stable isotope-labeled internal standard, such as this compound, can significantly mitigate these issues.[1][5] A deuterated internal standard is chemically almost identical to its non-deuterated analog, ensuring it behaves similarly during extraction and chromatographic separation, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[6] This allows for reliable correction of analyte loss and injection volume variations, leading to more accurate and precise quantification.

Experimental Protocols

Materials and Reagents

-

Analytes of Interest: (e.g., hexanal, nonanal, 1-octen-3-ol, etc.)

-

Internal Standard: this compound

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC grade or higher)

-

Anhydrous Sodium Sulfate

-

Sample Matrix: (e.g., water, plasma, food homogenate)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples.

-

Sample Aliquoting: Transfer 1.0 mL of the sample into a 15 mL glass centrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in methanol to each sample, calibrator, and quality control sample.

-

Extraction: Add 2.0 mL of dichloromethane (DCM) to the tube.

-

Vortexing: Cap the tube and vortex for 2 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Organic Layer Collection: Carefully transfer the lower organic layer (DCM) to a clean glass tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

-

Transfer: Transfer the final extract to a GC vial with a micro-insert for analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 20°C/min to 250°C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

Quantitative Data

The following tables summarize the representative quantitative data for the analysis of a model volatile compound using this compound as an internal standard.

Table 1: Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Analyte (e.g., Heptanol) | 56 | 70 | 82 |

| This compound (IS) | 58 | 72 | 84 |

Table 2: Calibration Curve and Performance Data

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Table 3: Precision and Accuracy (n=5)

| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |

| 10 | 9.8 | 98.0 | 5.2 |

| 100 | 101.2 | 101.2 | 3.8 |

| 500 | 495.5 | 99.1 | 2.5 |

Table 4: Recovery Data

| Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) |

| Water | 50 | 97.5 |

| Plasma | 50 | 92.1 |

| Food Homogenate | 50 | 88.9 |

Experimental Workflow Diagram

Caption: Workflow for the quantification of volatile compounds using GC-MS with an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of volatile and semi-volatile organic compounds by GC-MS. This approach effectively compensates for variations in sample preparation and instrumental analysis, leading to high accuracy and precision. The detailed protocols and performance data presented in this application note can be adapted for a wide range of matrices and target analytes in research, clinical, and industrial settings.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Volatile Compounds Using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, food science, and pharmaceutical development.[1][2] Volatile impurities in active pharmaceutical ingredients (APIs) and drug products can impact safety and efficacy. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for providing highly accurate and precise measurements of these compounds.[3][4] This application note provides a detailed protocol for the quantitative analysis of volatile compounds using a stable isotope dilution method coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Isotope dilution is an internal standard method where a known amount of an isotopically-labeled analogue of the analyte is added to the sample.[3] This "isotopic spike" serves as the internal standard. Since the labeled standard is chemically identical to the analyte, it behaves similarly during sample preparation, extraction, and analysis, effectively correcting for matrix effects and variations in instrument response.[3][5] This approach can significantly reduce the uncertainty of measurement results.[3]

Principle of Isotope Dilution

The core principle of isotope dilution analysis involves altering the natural isotopic ratio of an analyte in a sample by adding a known quantity of an isotopically enriched standard of that same analyte.[3] By measuring the new isotopic ratio of the mixture using mass spectrometry, the initial concentration of the analyte in the sample can be precisely calculated.[3] The method relies on the measurement of signal ratios rather than absolute signal intensities, which contributes to its high precision and accuracy.[3]

Experimental Workflow

The general workflow for the quantitative analysis of volatile compounds using isotope dilution GC-MS is depicted below.

Caption: Experimental workflow for volatile compound analysis.

Detailed Experimental Protocol: Quantification of Benzene in an Aqueous Matrix

This protocol details the quantification of benzene in an aqueous sample using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS and isotope dilution. Benzene-d6 is used as the isotopically labeled internal standard.

4.1. Materials and Reagents

-

Analytes and Standards:

-

Benzene (analytical standard grade)

-

Benzene-d6 (isotopic purity ≥ 99%)

-

Methanol (purge-and-trap grade)

-

-

Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber assembly.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME autosampler

-

4.2. Preparation of Standard Solutions

-

Primary Stock Solutions (Analyte and Internal Standard): Prepare individual stock solutions of benzene and benzene-d6 in methanol at a concentration of 1000 µg/mL.

-

Working Standard Solution (Analyte): Prepare a series of working standard solutions by diluting the primary benzene stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of benzene-d6 in methanol at a concentration of 10 µg/mL.

4.3. Sample Preparation and Extraction

-

Sample Aliquoting: Add 5 mL of the aqueous sample to a 20 mL headspace vial.

-

Internal Standard Spiking: Add 10 µL of the 10 µg/mL benzene-d6 internal standard spiking solution to the sample in the headspace vial.

-

Equilibration: Cap the vial and vortex for 30 seconds. Allow the sample to equilibrate at 40°C for 15 minutes with agitation.

-

HS-SPME: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial for 20 minutes at 40°C.

4.4. GC-MS Analysis

-

Desorption: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

-

GC Conditions:

-

Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes. Ramp to 220°C at 10°C/min. Hold at 220°C for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Benzene (Analyte): m/z 78 (quantification), 51, 52 (qualifier)

-

Benzene-d6 (Internal Standard): m/z 84 (quantification), 54, 55 (qualifier)

-

-

4.5. Calibration Curve

Prepare a calibration curve by adding known amounts of the benzene working standard solutions to 5 mL of a blank matrix (e.g., deionized water) in separate headspace vials. Spike each with the same amount of benzene-d6 internal standard as the samples. Analyze these calibration standards using the same HS-SPME GC-MS method.

Data Presentation and Calculations

The quantitative data should be summarized in a clear and structured table.

| Sample ID | Analyte Peak Area (m/z 78) | Internal Standard Peak Area (m/z 84) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/L) |

| Blank | 0 | 150,000 | 0.00 | < LOD |

| Cal 1 | 1,500 | 152,000 | 0.01 | 1.0 |

| Cal 2 | 7,600 | 151,000 | 0.05 | 5.0 |

| Cal 3 | 15,100 | 149,000 | 0.10 | 10.0 |

| Sample 1 | 10,500 | 153,000 | 0.07 | 6.9 |

| Sample 2 | 25,000 | 148,000 | 0.17 | 16.8 |

The concentration of the analyte in the sample is calculated using the following equation, derived from the linear regression of the calibration curve:

Concentration_analyte = (Ratio_sample - Intercept) / Slope

Where:

-

Ratio_sample is the peak area ratio of the analyte to the internal standard in the unknown sample.

-

Intercept and Slope are determined from the calibration curve of Peak Area Ratio vs. Concentration.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the metabolic pathways of volatile compounds is crucial. The following diagram illustrates a simplified hypothetical metabolic pathway for a volatile drug candidate.

Caption: Hypothetical metabolic pathway of a volatile drug.

Conclusion

Isotope dilution mass spectrometry is a powerful technique for the accurate and precise quantification of volatile compounds.[3][4] By using a stable isotopically labeled internal standard, this method effectively compensates for sample matrix effects and variations during analysis, leading to highly reliable data.[3][5] The detailed protocol provided in this application note serves as a robust starting point for researchers, scientists, and drug development professionals for the analysis of volatile compounds in various matrices.

References

- 1. Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope dilution - Wikipedia [en.wikipedia.org]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

Application Note: Absolute Quantification of cis-4-Hepten-1-ol in Biological Matrices using cis-4-Hepten-1-ol-d2 and GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Absolute quantification of volatile organic compounds (VOCs) in complex biological matrices is a critical task in various fields, including flavor and fragrance analysis, metabolomics, and toxicology. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise absolute quantification.[1][2][3] These standards, such as the deuterated analogue of the analyte, exhibit nearly identical chemical and physical properties to the target compound, allowing them to co-elute during chromatography and experience similar ionization and fragmentation behavior in the mass spectrometer.[2][4] This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable quantitative results.[1][5]

This application note details a robust method for the absolute quantification of cis-4-Hepten-1-ol, a volatile alcohol with a characteristic green, grassy odor, in a biological matrix using its deuterated counterpart, cis-4-Hepten-1-ol-d2, as an internal standard. The protocol outlines the sample preparation, GC-MS analysis, and data processing steps necessary for accurate and reproducible quantification.

Principle of Absolute Quantification using an Internal Standard

The fundamental principle of absolute quantification with a stable isotope-labeled internal standard relies on the relative response of the analyte to the known concentration of the internal standard. By adding a fixed amount of this compound to each sample and calibrator, a response factor can be determined that corrects for analytical variability.

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Development of a Robust LC-MS/MS Method for Small Molecule Quantification Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantitative analysis.[1][2][3] This makes it an indispensable tool in drug development, pharmacokinetics, metabolomics, and proteomics.[4] A key challenge in LC-MS/MS is accounting for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, is the gold standard for mitigating these variabilities and ensuring accurate and precise quantification.[5][7][8]

Deuterated internal standards are chemically almost identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[7] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample processing and analysis.[7][9] This co-elution and similar ionization behavior effectively corrects for matrix effects, sample loss during extraction, and instrument drift, leading to highly reliable and reproducible results.[7][10]

This document provides a comprehensive protocol for developing a robust LC-MS/MS method for the quantification of a small molecule analyte in a biological matrix using a corresponding deuterated internal standard.

Experimental Workflow Overview

The development of an LC-MS/MS method involves a systematic, multi-step process to ensure the final method is accurate, precise, and robust. The general workflow is outlined below.

Caption: High-level workflow for LC-MS/MS method development.

Materials and Reagents

| Material/Reagent | Grade |

| Analyte of Interest | >98% Purity |

| Deuterated Internal Standard | >98% Purity, >98% Isotopic Enrichment[7] |

| Acetonitrile | HPLC or LC-MS Grade |

| Methanol | HPLC or LC-MS Grade |

| Water | Type I Ultrapure |

| Formic Acid | LC-MS Grade |

| Ammonium Acetate | LC-MS Grade |

| Biological Matrix (e.g., Plasma, Urine) | Sourced from a reputable supplier |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh the analyte and deuterated internal standard (IS). Dissolve each in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the deuterated IS at a concentration that provides a sufficient signal-to-noise ratio.

Mass Spectrometry Parameter Optimization

The goal is to determine the optimal precursor and product ions for the analyte and deuterated IS, as well as other compound-dependent parameters.[3]

-

Direct Infusion: Infuse a solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

-

Ionization Mode Selection: Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes to determine which mode provides a better signal for the [M+H]⁺ or [M-H]⁻ ion.[11]

-

Precursor Ion Selection: Identify the most abundant and stable precursor ion (typically the molecular ion).

-

Product Ion Selection: Fragment the selected precursor ion and identify the most intense and stable product ions for Selected Reaction Monitoring (SRM). Select at least two transitions for each compound (one for quantification and one for confirmation).

-

Optimization of MS Parameters: Optimize compound-dependent parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) to maximize the signal for each SRM transition.

-

Repeat for Deuterated IS: Repeat steps 1-5 for the deuterated internal standard.

Table 1: Example Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |

| Analyte | 256.1 | 152.2 | 60 | 25 | 10 |

| Deuterated IS (d4) | 260.1 | 156.2 | 60 | 25 | 10 |

Chromatographic Method Development

The objective is to achieve good peak shape, resolution from matrix interferences, and a reasonable retention time.[12]

-

Column Selection: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size), which is suitable for a wide range of small molecules.[13]

-

Mobile Phase Selection: A common starting point is Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

-

Gradient Elution: Develop a gradient elution method to separate the analyte from potential interferences. A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate and Temperature: Set the flow rate appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column) and the column temperature to 30-40°C to ensure reproducibility.

-

Injection Volume: Start with a low injection volume (e.g., 5 µL) and adjust as needed.

Table 2: Example Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Sample Preparation

The goal is to extract the analyte and IS from the biological matrix while removing interfering components like proteins and salts.[14][15]

-

Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis.[14]

-

To 100 µL of the biological matrix sample, add 300 µL of cold acetonitrile containing the deuterated IS at the optimized concentration.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

-

Liquid-Liquid Extraction (LLE): This method offers a cleaner extract than PPT.[16][17]

-

To 100 µL of the sample, add the deuterated IS.

-

Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Vortex to facilitate extraction of the analyte into the organic phase.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Solid-Phase Extraction (SPE): This provides the cleanest extracts and allows for analyte concentration.[16]

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample (pre-treated with IS).

-

Wash the cartridge to remove interferences.

-

Elute the analyte and IS with an appropriate solvent.

-

Evaporate the eluate and reconstitute.

-

Caption: Common sample preparation techniques for LC-MS/MS.

Method Validation

Method validation is crucial to demonstrate that the analytical method is suitable for its intended purpose.[18][19] The validation should be performed according to regulatory guidelines such as those from the FDA.[18][20][21]

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix. A typical range might cover 3-4 orders of magnitude.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

Validation Parameters

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria (FDA Guidelines)[22] |

| Selectivity | To ensure no interference at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[23] |

| Linearity | To demonstrate a proportional relationship between concentration and response. | A linear regression with a weighting factor (e.g., 1/x²) should have a correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | To determine the closeness of the measured value to the true value and the reproducibility of the measurements. | For at least three QC levels, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[18][22] |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be reliably quantified. | The analyte response should be at least 5-10 times that of the blank. Accuracy and precision should be within 20%.[22] |

| Matrix Effect | To assess the ion suppression or enhancement caused by the matrix. | The %CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | To determine the efficiency of the extraction process. | Should be consistent and reproducible across the concentration range. |

| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |

Data Analysis

-

Integration: Integrate the peak areas for the analyte and the deuterated IS for all standards, QCs, and unknown samples.

-

Response Ratio: Calculate the ratio of the analyte peak area to the IS peak area.

-

Calibration Curve: Plot the response ratio versus the analyte concentration for the calibration standards. Perform a linear regression (typically with 1/x or 1/x² weighting) to obtain the calibration curve.

-

Quantification: Determine the concentration of the analyte in the QC and unknown samples by back-calculating from their response ratios using the regression equation of the calibration curve.

Conclusion

The use of a deuterated internal standard is a cornerstone of robust and reliable quantitative LC-MS/MS method development.[7] By closely mimicking the behavior of the analyte, it effectively compensates for a variety of potential errors, leading to high-quality data.[9] The detailed protocol provided here outlines the key steps from initial parameter optimization to full method validation, offering a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. Adherence to these principles and regulatory guidelines will ensure the development of methods that are fit for purpose and generate data of the highest integrity.

References

- 1. rsc.org [rsc.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. nebiolab.com [nebiolab.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scispace.com [scispace.com]

- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. ucd.ie [ucd.ie]

- 16. opentrons.com [opentrons.com]

- 17. youtube.com [youtube.com]

- 18. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: cis-4-Hepten-1-ol-d2 in Insect Pheromone Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-4-Hepten-1-ol-d2, a deuterium-labeled analog of the insect semiochemical cis-4-Hepten-1-ol. Due to the kinetic isotope effect, deuterated compounds can exhibit altered metabolic stability and receptor binding kinetics, making them valuable tools in insect pheromone research. This document outlines protocols for its application as an internal standard in quantitative analysis, in biosynthesis and metabolism studies, and in electrophysiological and behavioral assays.

Application as an Internal Standard for Quantification

Deuterium-labeled compounds are ideal internal standards for quantitative analysis of pheromones by gas chromatography-mass spectrometry (GC-MS) as they co-elute with the unlabeled analyte but are distinguishable by their higher mass.[1][2] This allows for accurate quantification by correcting for variations in sample extraction, derivatization, and injection volume.

Table 1: GC-MS Parameters for Quantification of cis-4-Hepten-1-ol using this compound as an Internal Standard

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Monitored Ions (m/z) | |

| cis-4-Hepten-1-ol | 114 (M+), 96, 81, 67 |

| This compound | 116 (M+), 98, 83, 69 |

Experimental Protocol: Quantification of cis-4-Hepten-1-ol in Glandular Extracts

-

Sample Preparation:

-

Excise the pheromone gland from the insect and place it in a 1.5 mL vial containing 100 µL of hexane.

-

Add 10 µL of a standard solution of this compound (10 ng/µL in hexane) to the vial.

-

Gently crush the gland with a glass rod for 1 minute.

-

Centrifuge the sample at 5000 rpm for 5 minutes.

-

Transfer the supernatant to a new vial for GC-MS analysis.

-

-

Calibration Curve:

-

Prepare a series of calibration standards containing known concentrations of cis-4-Hepten-1-ol (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/µL) and a fixed concentration of this compound (10 ng/µL).

-

Analyze each standard by GC-MS using the parameters in Table 1.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

-

Sample Analysis:

-

Inject 1 µL of the sample extract into the GC-MS.

-

Calculate the concentration of cis-4-Hepten-1-ol in the sample using the calibration curve.

-

Application in Biosynthesis and Metabolism Studies

Deuterium-labeled precursors are invaluable for elucidating the biosynthetic pathways of insect pheromones.[3][4][5] By administering a labeled precursor and analyzing the resulting pheromone components, researchers can trace the metabolic fate of the label and identify key enzymatic steps.

Table 2: Representative Data from a Biosynthesis Study

| Precursor Administered | Labeled Pheromone Component Detected | % Deuterium Incorporation |

| Deuterated Acetic Acid (d3-acetate) | This compound | 55% |

| Deuterated Palmitic Acid (d31-palmitic acid) | This compound | 25% |

Experimental Protocol: Tracing Pheromone Biosynthesis

-

Precursor Application:

-

Topically apply a solution of the deuterated precursor (e.g., 10 µg of d3-acetate in 1 µL of ethanol) to the abdomen of the insect.

-

Maintain the insects under controlled conditions for a specified period (e.g., 24 hours) to allow for metabolism.

-

-

Pheromone Extraction and Analysis:

-

Extract the pheromone gland as described in the quantification protocol.

-

Analyze the extract using GC-MS in full scan mode to identify all potential labeled products.

-

Determine the degree of deuterium incorporation by comparing the mass spectra of the analyte from treated and untreated insects.

-

Workflow for Pheromone Biosynthesis Study

Caption: Workflow for a pheromone biosynthesis study using a deuterated precursor.

Application in Electrophysiological and Behavioral Assays

Electroantennography (EAG) and behavioral assays are used to assess the sensory and behavioral responses of insects to semiochemicals.[6][7][8][9] Using deuterated pheromones can help to investigate the specificity of olfactory receptors and to study the in vivo metabolism of pheromones on the antenna.

Table 3: Representative EAG Response Data

| Compound | Dose (µg) | Mean EAG Response (mV) ± SD |

| cis-4-Hepten-1-ol | 1 | 1.2 ± 0.2 |

| 10 | 2.5 ± 0.3 | |

| This compound | 1 | 1.1 ± 0.2 |

| 10 | 2.3 ± 0.4 | |

| Control (Hexane) | - | 0.1 ± 0.05 |

Experimental Protocol: Electroantennography (EAG)

-

Antenna Preparation:

-

Excise an antenna from a male insect at the base.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution.

-

-

Stimulus Delivery:

-

Prepare serial dilutions of cis-4-Hepten-1-ol and this compound in a suitable solvent (e.g., hexane).

-

Apply 10 µL of each solution to a filter paper strip placed inside a Pasteur pipette.

-

Deliver a puff of charcoal-filtered air through the pipette over the antennal preparation.

-

-

Data Recording and Analysis:

-

Record the resulting depolarization of the antenna using an EAG system.

-

Measure the amplitude of the EAG response for each stimulus.

-

Compare the dose-response curves for the labeled and unlabeled compounds.

-

Experimental Protocol: Behavioral Bioassay (Y-Tube Olfactometer)

-

Olfactometer Setup:

-

Use a glass Y-tube olfactometer with a constant airflow.

-

Place a stimulus source (filter paper with the test compound) in one arm and a control (filter paper with solvent only) in the other arm.

-

-

Insect Response:

-

Introduce a single insect at the base of the Y-tube.

-

Observe the insect's choice of arm and the time spent in each arm for a defined period (e.g., 5 minutes).

-

-

Data Analysis:

-

Record the number of insects choosing each arm.

-

Analyze the data using a chi-square test to determine if there is a significant preference for the stimulus.

-

Logical Flow of a Y-Tube Olfactometer Behavioral Assay

References

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. hwb.gov.in [hwb.gov.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electroantennography - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ockenfels-syntech.com [ockenfels-syntech.com]

- 9. Analytical studies of Spodopteralittoralis sex pheromone components by electroantennography and coupled gas chromatography-electroantennographic detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Kinetic Isotope Effects with cis-4-Hepten-1-ol-d2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology for elucidating reaction mechanisms.[1] It refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] The study of KIEs can provide valuable insights into transition state structures and whether a specific bond is broken in the rate-determining step of a reaction.[1][2] Deuterium (²H or D), being twice the mass of protium (¹H), often exhibits a significant KIE, making it a widely used isotope in these studies.[1] The rate of a reaction involving a C-¹H bond is typically 6–10 times faster than that of a C-²H bond.[1]

This document provides a detailed protocol for investigating the KIE of a hypothetical enzymatic oxidation of cis-4-Hepten-1-ol using its deuterated isotopologue, cis-4-Hepten-1-ol-d2 (specifically, cis-4-Hepten-1,1-d₂-1-ol). The protocol is designed for a competitive experiment, which is a highly precise method for determining KIEs.[3]

Hypothetical Reaction: Enzymatic Oxidation of cis-4-Hepten-1-ol

For the purpose of this application note, we will consider the oxidation of cis-4-Hepten-1-ol to cis-4-Heptenal, catalyzed by a hypothetical alcohol dehydrogenase (ADH). This type of reaction is well-suited for KIE studies, as the C-H bond at the carbinol carbon is broken during the reaction.[4][5]

Caption: Enzymatic oxidation of cis-4-Hepten-1-ol and its deuterated analogue.

Data Presentation